molecular formula C12H11NO3S B14407976 4-(Benzenesulfonyl)-4H-1,4-oxazocine CAS No. 87160-83-6

4-(Benzenesulfonyl)-4H-1,4-oxazocine

Cat. No.: B14407976
CAS No.: 87160-83-6
M. Wt: 249.29 g/mol
InChI Key: LQGKSKQKPROYCY-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4H-1,4-oxazocine is an eight-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazocine ring. The benzenesulfonyl group (-SO₂C₆H₅) is attached to the nitrogen atom at the 4-position of the oxazocine core (molecular formula: C₁₃H₁₃NO₃S) . This structural arrangement confers unique electronic and steric properties, distinguishing it from smaller heterocycles like oxazoles or oxazolidines. The compound’s eight-membered ring introduces conformational flexibility, which may influence its reactivity and biological interactions.

Properties

CAS No.

87160-83-6

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(benzenesulfonyl)-1,4-oxazocine

InChI

InChI=1S/C12H11NO3S/c14-17(15,12-6-2-1-3-7-12)13-8-4-5-10-16-11-9-13/h1-11H

InChI Key

LQGKSKQKPROYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4H-1,4-oxazocine typically involves the reaction of benzenesulfonyl chloride with an appropriate oxazocine precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . The benzenesulfonyl chloride is then reacted with the oxazocine precursor under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-4H-1,4-oxazocine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Benzenesulfonyl)-4H-1,4-oxazocine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-4H-1,4-oxazocine involves its interaction with specific molecular targets and pathways. For example, compounds containing a benzenesulfonyl group can inhibit enzymes by reacting with the active site serine residue to form a stable sulfonyl enzyme derivative . This interaction can block the enzyme’s activity and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-(Benzenesulfonyl)-4H-1,4-oxazocine with structurally related sulfonyl-containing heterocycles:

Compound Name Core Structure Key Substituents Unique Properties/Applications Reference
This compound 8-membered oxazocine Benzenesulfonyl at N4 High conformational flexibility; potential in drug design due to ring strain and electronic effects
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine 5-membered oxazolidine Benzenesulfonyl, methyl, phenyl Enhanced stability; used in medicinal chemistry for its rigid scaffold
4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride 6-membered benzoxazine Acetyl, methyl, sulfonyl chloride Reactivity suited for polymer chemistry; dihydro structure reduces ring strain
2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine 5-membered oxadiazole Benzenesulfonyl, ethanamine High polarity; applications in coordination chemistry and catalysis
4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine Bicyclic naphthyridine Benzenesulfonyl, methoxy, phenyl Planar structure; exhibits anticancer activity

Key Differences in Reactivity and Bioactivity

  • Electron-Withdrawing Effects : The benzenesulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions—a property shared with simpler sulfonyl derivatives like benzenesulfonyl chloride .
  • Naphthyridine derivatives demonstrate anticancer activity, attributed to their planar aromatic systems . Benzoxazines are utilized in polymer science for their thermal stability .

Notes on Contradictions and Limitations

  • Synthesis Challenges : Medium-sized rings like oxazocines are often harder to synthesize than five- or six-membered analogs due to entropic barriers and competing side reactions .
  • Limited Bioactivity Data: While benzenesulfonyl groups are associated with antimicrobial and anticancer properties in other compounds (e.g., naphthyridines ), the biological profile of this compound remains underexplored.
  • Structural Uniqueness : The compound’s eight-membered ring distinguishes it from smaller heterocycles but may limit its compatibility with enzymes or receptors optimized for smaller scaffolds .

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